N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic molecule featuring a benzodioxole carboxamide core linked to a substituted ethylamine moiety. Key structural elements include:
- Benzo[d][1,3]dioxole-5-carboxamide: A bicyclic aromatic system with electron-rich oxygen atoms, often associated with metabolic stability and receptor-binding affinity.
- 4-Methylpiperazine: A nitrogen-containing heterocycle known to enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-22-8-10-24(11-9-22)17(16-4-3-7-23(16)2)13-21-20(25)15-5-6-18-19(12-15)27-14-26-18/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIPRRZVBWQHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the pyrrole ring: This step often involves the reaction of a suitable pyrrole precursor with the benzo[d][1,3]dioxole intermediate.
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.
Final coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Pathways
The synthesis of benzo[d] dioxole carboxamide derivatives typically involves amide coupling and Mannich-type alkylation reactions . For the target compound, the critical steps include:
- Formation of the carboxamide core : Reacting benzo[d] dioxole-5-carboxylic acid with amines under coupling agents like HATU or EDCI .
- Introduction of the 4-methylpiperazine moiety : Achieved via nucleophilic substitution or reductive amination using 4-methylpiperazine and α-bromo ketones .
- Functionalization of the pyrrole ring : Alkylation or arylation at the 2-position of 1-methylpyrrole using Suzuki-Miyaura cross-coupling or Friedel-Crafts reactions .
Reaction Optimization and Conditions
Reaction parameters significantly influence yields and selectivity:
Catalytic and Solvent Effects
- Palladium catalysis : Essential for cross-coupling reactions involving the pyrrole ring (e.g., aryl bromide couplings) .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide bond formation, while ethereal solvents (THF, DME) improve selectivity in alkylation steps .
- Surfactant-mediated reactions : TPGS-750-M/H₂O systems improve yields in aqueous-phase reactions (e.g., 98% yield in EtOAc co-solvent) .
Stability and Degradation Pathways
The compound exhibits sensitivity to:
- Acidic hydrolysis : Cleavage of the carboxamide bond occurs at pH < 2 .
- Oxidative degradation : Exposure to H₂O₂ or Oxone leads to pyrrole ring oxidation .
- Thermal decomposition : Degrades above 200°C, forming 1-methylpyrrole and benzo[d] dioxole fragments .
Functional Group Reactivity
Industrial-Scale Process Considerations
Scientific Research Applications
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Compound A11 exhibits the highest yield (80%), attributed to its biphenyl-furan structure, which may reduce steric hindrance during synthesis compared to the target compound’s ethyl-pyrrole-piperazine chain . In contrast, compound 74’s low yield (20%) reflects challenges in incorporating cyclopropane and thiazole groups .
- Structural Complexity : The target compound’s ethyl-pyrrole-piperazine side chain introduces greater conformational flexibility compared to rigid analogs like clozapine (benzodiazepine core) or FEMA 4232 (linear alkyl chain) .
Pharmacological and Metabolic Comparisons
- However, clozapine’s benzodiazepine core confers distinct binding kinetics. Compound 1d’s thiazole and thiourea groups may enhance kinase or protease inhibition, diverging from the benzodioxole carboxamide’s likely CNS focus .
- Metabolism: FEMA 4232 undergoes cytochrome P450-mediated oxidation and subsequent glucuronidation/sulfation, a pathway expected for the target compound due to shared benzodioxole and carboxamide motifs .
Clinical and Regulatory Considerations
- Safety Profiles : Clozapine’s association with agranulocytosis highlights risks of piperazine-containing compounds, suggesting the need for rigorous hematological monitoring in the target compound’s development .
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, a compound featuring a complex structure with potential therapeutic applications, has garnered attention in recent pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H23N3O3
- Molecular Weight : 341.39 g/mol
The structure includes a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors involved in cell signaling pathways. The pyrrole and piperazine components suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.
Key Mechanisms:
- DNA Interaction : Nitrogen heterocycles like those present in this compound often exhibit DNA-binding properties, which may contribute to their anti-cancer activity by disrupting replication processes .
- Enzyme Inhibition : Potential inhibition of specific enzymes linked to tumor growth or inflammation has been observed in related compounds .
Anticancer Activity
Several studies have highlighted the anticancer potential of nitrogen-containing heterocycles. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| A549 (Lung Cancer) | 8.2 | |
| HeLa (Cervical Cancer) | 12.0 |
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction.
Neuropharmacological Effects
The piperazine moiety suggests potential activity on the central nervous system. Similar compounds have been investigated for their ability to interact with serotonin and dopamine receptors, potentially offering therapeutic benefits in mood disorders and schizophrenia .
Case Studies
-
Study on Anticancer Efficacy :
A study published in MDPI evaluated a series of pyrrole derivatives for their cytotoxicity against cancer cell lines. This compound exhibited notable activity against MCF-7 cells, suggesting further investigation into its mechanism could yield significant insights into its therapeutic potential . -
Neuropharmacological Assessment :
Another study explored the effects of piperazine derivatives on serotonin receptor modulation. The findings indicated that compounds with similar structural features could enhance serotonin receptor activity, leading to improved outcomes in anxiety models .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between the benzo[d][1,3]dioxole-5-carboxamide core and functionalized pyrrole/piperazine intermediates .
- Purification via column chromatography or HPLC to isolate intermediates and final products .
- Optimization strategies : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (50–100°C for condensation steps), and catalysts (e.g., triethylamine for amide bond formation) .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Answer:
Key methods include:
- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon connectivity, particularly for distinguishing pyrrole and piperazine moieties .
- X-ray crystallography to resolve bond angles and stereochemistry of the ethyl linker .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Advanced: How to design binding assays for evaluating neurological receptor interactions?
Answer:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD) for dopamine or serotonin receptors .
- Radioligand displacement assays using tritiated antagonists (e.g., [³H]spiperone for D2 receptors) to measure IC50 values .
- Validation : Co-crystallization with receptor targets or competitive ELISA to confirm specificity .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Answer:
- Assay condition analysis : Compare buffer pH, temperature, and receptor isoforms (e.g., D3 vs. D4 receptors) .
- Structural analogs : Test derivatives with modified piperazine/pyrrole groups to identify SAR trends .
- Orthogonal validation : Use molecular docking to predict binding poses and correlate with experimental IC50 values .
Advanced: What Design of Experiment (DoE) approaches optimize synthetic yield?
Answer:
- Critical parameters : Solvent polarity (DMF vs. dichloromethane), reaction time (12–24 hr for amidation), and stoichiometry (1.2:1 molar ratio for carboxamide coupling) .
- Response surface methodology (RSM) to model interactions between temperature (60–80°C) and catalyst concentration .
- Fractional factorial designs to prioritize variables (e.g., solvent > temperature > catalyst) .
Advanced: What in vitro models assess metabolic stability?
Answer:
- Liver microsome assays (human or rat) incubated at 37°C with NADPH, followed by LC-MS/MS to quantify parent compound depletion .
- Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or N-demethylation products .
- CYP enzyme inhibition studies (CYP3A4/2D6) to evaluate metabolic pathways .
Advanced: How can computational methods guide structural modifications?
Answer:
- Molecular docking (AutoDock Vina) to predict binding modes with serotonin 5-HT2A or dopamine D3 receptors .
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
- Free energy perturbation (FEP) to prioritize substituents (e.g., methyl vs. cyclopropyl on pyrrole) for improved affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
